4alpha-Phorbol

Beschreibung

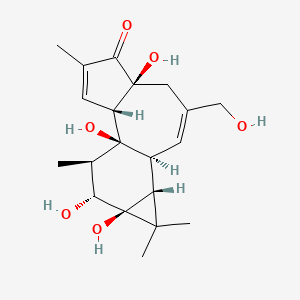

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVLYPPODPLXMB-UBTYZVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021155 | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO) | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid | |

CAS No. |

17673-25-5, 26241-63-4 | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4?-Phorbol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUZ76S9127 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C | |

| Record name | PHORBOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20907 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORBOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biologische Aktivität

4α-Phorbol, specifically in the form of 4α-phorbol 12,13-didecanoate (4α-PDD), is a phorbol ester recognized for its biological activity, particularly as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

4α-PDD is known to activate TRPV4, a calcium-permeable cation channel implicated in various physiological processes, including mechanosensation and osmoreception. The activation of TRPV4 by 4α-PDD leads to an increase in intracellular calcium concentration (), which plays a crucial role in cellular signaling pathways.

Key Findings:

- TRPV4 Activation : 4α-PDD has an effective concentration () around 200 nM for TRPV4 activation, significantly influencing neuronal responses to mechanical stimuli .

- Calcium Imaging Studies : In cultured mouse dorsal root ganglia (DRG) neurons, 4α-PDD administration resulted in a dose-dependent increase in , indicating its potent agonistic effects on TRPV4 channels .

Biological Effects

The biological effects of 4α-PDD extend beyond calcium signaling. Research indicates its involvement in various physiological responses:

- Mechanical Hyperalgesia : Studies have demonstrated that TRPV4 activation by 4α-PDD is linked to mechanical hyperalgesia, particularly in models of inflammation and neuropathy .

- Antidipsogenic Effects : Intracerebroventricular injections of 4α-PDD have been shown to inhibit water intake under normal and stress-induced conditions, suggesting its role in osmoregulation .

Table 1: Summary of Key Studies on 4α-Phorbol

Detailed Research Findings

- Calcium Flux Assays : Experiments using CHO cells expressing TRPV4 showed that mutations near the proposed binding site for 4α-PDD significantly affected calcium influx, indicating the structural specificity of the interaction .

- Behavioral Studies : In vivo studies demonstrated that administration of 4α-PDD resulted in decreased water intake under certain conditions, reinforcing its role as an osmoregulatory agent .

- Neuropathic Pain Models : Research has linked TRPV4 activation through 4α-PDD to increased sensitivity to painful stimuli in models of diabetic neuropathy, highlighting its potential implications for pain management therapies .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Biological Effects

4αPDD is recognized primarily as a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) channel. Unlike traditional phorbol esters that activate protein kinase C (PKC), 4αPDD does not exhibit this activity, making it a valuable tool for studying TRPV4's role in various physiological processes.

Key Findings:

- Calcium Signaling: 4αPDD induces a dose-dependent increase in intracellular calcium levels in neurons, indicating its role in neuronal excitability and signaling pathways related to pain perception and hyperalgesia .

- Antidipsogenic Effects: Research indicates that 4αPDD can suppress water intake in mice, suggesting its potential role in osmoregulation through TRPV4 activation .

Applications in Pain Research

The compound has been extensively studied for its implications in pain mechanisms, particularly mechanical hyperalgesia. Its ability to activate TRPV4 suggests possible therapeutic applications for managing pain associated with conditions such as diabetic neuropathy and chemotherapy-induced neuropathy.

Case Studies:

- A study demonstrated that 4αPDD administration resulted in significant sensitization to painful stimuli in wild-type mice but not in TRPV4 knockout mice, highlighting its specificity and potential as a pain management agent .

- The compound's interaction with nerve growth factor (NGF) further elucidates its role in pain pathways, offering insights into the development of targeted analgesics .

Neuroprotective Potential

Emerging research suggests that 4αPDD may have neuroprotective properties. By modulating calcium influx through TRPV4 channels, it could help mitigate neuronal damage under pathological conditions.

Research Insights:

- Studies indicate that TRPV4 activation by 4αPDD can influence neuronal survival during inflammatory responses, suggesting a protective mechanism against neurodegeneration .

Cardiovascular Research

The compound's effects on vascular smooth muscle cells have also been investigated, revealing potential implications for cardiovascular health.

Findings:

- 4αPDD has been shown to induce vasodilation through TRPV4 activation, which could have therapeutic implications for treating hypertension and other cardiovascular disorders .

Immunological Applications

Research indicates that 4αPDD may influence immune cell behavior, particularly monocytes. Its capacity to modulate immune responses presents opportunities for developing immunotherapeutic strategies.

Case Studies:

- Investigations into how 4αPDD affects monocyte activation suggest it could be utilized to enhance or suppress immune responses depending on the clinical context .

Comparative Data Table

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

Phorbol esters share a common diterpene skeleton but exhibit divergent biological activities based on acyl group substitutions at positions 12 and 13. Below is a comparative analysis of 4α-PMA with its closest analogs:

Key Findings:

TRPV4 Activation :

- 4α-PDD is the most potent TRPV4 agonist among phorbol derivatives, with 50-fold higher affinity than 4α-PMA . It induces calcium influx in Madin-Darby canine kidney (MDCK) cells and modulates bladder reflexes in rats .

- 4α-PMA activates TRPV4 but requires higher concentrations (~10 µM), limiting its utility in high-sensitivity assays .

PKC Modulation :

- PMA strongly activates PKC, driving tumor promotion and inflammation, whereas 4α-PMA and 4α-PDD lack this activity, making them ideal negative controls .

Structural Determinants: The decanoate groups in 4α-PDD (vs. myristate in 4α-PMA) enhance lipid solubility and membrane penetration, explaining its superior TRPV4 affinity . Shorter acyl chains (e.g., dibutyrate) reduce TRPV4 activation but may inhibit PKC, highlighting the role of chain length in functional specificity .

Inflammatory Pathways :

- 4α-PMA uniquely upregulates PGHS-2 mRNA, linking it to prostaglandin-mediated inflammation, a property absent in 4α-PDD and PMA .

Notes

Storage : 4α-PMA and 4α-PDD are light-sensitive; store at -20°C in dark vials .

Solubility : Use anhydrous DMSO for stock solutions to prevent hydrolysis .

Safety : Avoid oxidizing agents and heat to maintain compound stability .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for validating 4α-Phorbol’s role as a TRPV4 agonist in neuronal or cardiac tissue?

- Methodological Answer : Use calcium imaging or patch-clamp electrophysiology to measure TRPV4 channel activation in cultured dorsal root ganglia (DRG) neurons or cardiac fibroblasts. Include controls such as TRPV4-knockout models or pharmacological inhibitors (e.g., HC-067047) to confirm specificity. Solubilize 4α-Phorbol 12,13-didecanoate in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Data Consideration : Compare responses to 4α-Phorbol with known TRPV4 agonists (e.g., GSK1016790A) and negative controls (e.g., 4α-Phorbol derivatives lacking TRPV4 activity).

Q. How does 4α-Phorbol’s inactivity in PKC signaling impact its utility as a negative control in kinase studies?

- Methodological Answer : In PKC activation assays (e.g., ELISA-based phosphorylation of MARCKS peptide), use 4α-Phorbol 12,13-didecanoate alongside active phorbol esters (e.g., PMA). Validate via Western blot for downstream targets like ERK1/2. Ensure DMSO vehicle controls are included to rule out solvent-induced artifacts .

- Statistical Note : Use ANOVA with post-hoc Tukey tests to compare PKC activity across treatment groups. Report effect sizes and confidence intervals to clarify biological relevance .

Q. What solvent systems are optimal for dissolving 4α-Phorbol derivatives, and how do solubility limitations affect experimental reproducibility?

- Methodological Answer : 4α-Phorbol 12,13-didecanoate is soluble in DMSO (≥10 mM) and ethanol (≤5 mM). For in vivo studies (e.g., intracerebroventricular injection), prepare stock solutions in DMSO and dilute in artificial cerebrospinal fluid (aCSF) to ≤0.1% DMSO. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on 4α-Phorbol’s antidipsogenic effects in central vs. peripheral TRPV4 activation?

- Methodological Answer : Conduct dose-response studies in distinct physiological models (e.g., intracerebroventricular vs. systemic administration). Use conditional TRPV4-knockout mice to isolate tissue-specific effects. Pair behavioral assays (e.g., water intake measurements) with qPCR analysis of TRPV4 expression in hypothalamic nuclei .

- Data Analysis : Apply mixed-effects models to account for inter-individual variability. Use meta-analysis tools (e.g., RevMan) to reconcile discrepancies across studies .

Q. What statistical approaches are recommended for analyzing time-dependent TRPV4 activation variability in 4α-Phorbol-treated cell lines?

- Methodological Answer : Employ time-series clustering or principal component analysis (PCA) to identify activation patterns. Use bootstrapping to estimate confidence intervals for peak response times. For longitudinal data, fit generalized additive models (GAMs) to capture non-linear trends .

- Example Table :

| Cell Type | Peak Activation Time (min) | Coefficient of Variation (%) |

|---|---|---|

| DRG Neurons | 3.2 ± 0.5 | 15.6 |

| Cardiac Fibroblasts | 5.8 ± 1.1 | 22.3 |

| Data derived from calcium imaging studies . |

Q. How should researchers design cross-disciplinary studies to explore 4α-Phorbol’s dual roles in inflammation and ion channel regulation?

- Methodological Answer : Integrate transcriptomics (e.g., RNA-seq of TRPV4-expressing macrophages) with functional assays (e.g., cytokine ELISA). Use pathway enrichment tools (e.g., DAVID, Metascape) to link gene expression changes to inflammatory or ion transport pathways. Validate findings with CRISPR-Cas9-mediated TRPV4 knockdown .

- Ethical Consideration : For animal studies, adhere to ARRIVE guidelines and obtain ethics committee approval for protocols involving repeated dosing or invasive measurements .

Data Reproducibility & Reporting

Q. What steps ensure reproducibility in 4α-Phorbol studies when reporting antagonist/agonist crossover effects?

- Methodological Answer : Pre-register experimental designs on platforms like OSF. Share raw data (e.g., calcium flux traces, dose-response curves) in public repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. How should researchers address batch-to-batch variability in 4α-Phorbol derivatives sourced from commercial suppliers?

- Methodological Answer : Request certificate of analysis (CoA) for each batch, verifying purity (>99% via HPLC) and stereochemistry (NMR or chiral chromatography). Perform pilot dose-response assays with new batches and compare to historical data using equivalence testing (e.g., two one-sided t-tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.